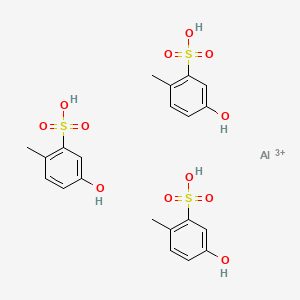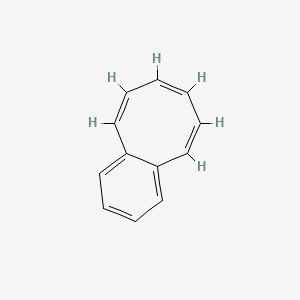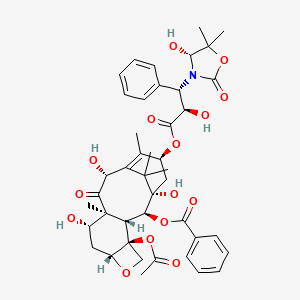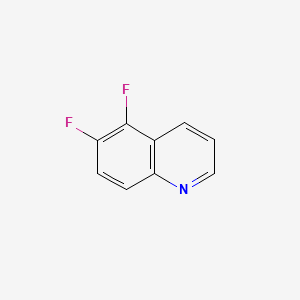
5,6-Difluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroquinoline can be achieved through various methods, including cyclization and cycloaddition reactions, displacement of halogen atoms, and direct fluorination. One common method involves the direct fluorination of 6-methoxyquinoline at the 5-position, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves the use of advanced techniques to ensure high purity and yield. For example, a method described in a patent involves adding 8-bromo-5,6-difluoro-2-methylquinoline into a reaction solvent, followed by heating, stirring, and dissolving. The solution is then filtered, and anhydrous sodium acetate and a catalyst are added. Hydrogen is introduced for the reaction, and the product is purified through extraction and drying .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Difluoroquinoline undergoes various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and electrophilic substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives with specific functions .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in liquid ammonia can be used to substitute fluorine atoms with methoxy groups.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly employed to introduce various substituents onto the quinoline ring.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit enhanced biological activity or other desirable properties .
Wissenschaftliche Forschungsanwendungen
5,6-Difluoroquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,6-Difluoroquinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit bacterial DNA-gyrase, an enzyme essential for bacterial DNA replication, leading to antibacterial effects . Additionally, its ability to inhibit various enzymes makes it useful in studying enzyme-related pathways and functions .
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 5,6-Difluoroquinoline is unique due to the specific positioning of the fluorine atoms, which can significantly influence its biological activity and chemical properties. Compared to other fluorinated quinolines, this compound may exhibit different reactivity and potency in various applications .
Eigenschaften
CAS-Nummer |
225366-91-6 |
|---|---|
Molekularformel |
C9H5F2N |
Molekulargewicht |
165.14 g/mol |
IUPAC-Name |
5,6-difluoroquinoline |
InChI |
InChI=1S/C9H5F2N/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H |
InChI-Schlüssel |
NKWCTWMIROYAIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2F)F)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


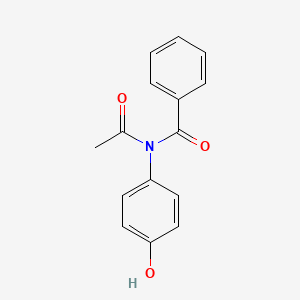
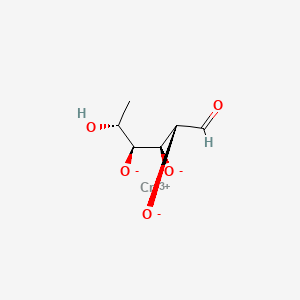
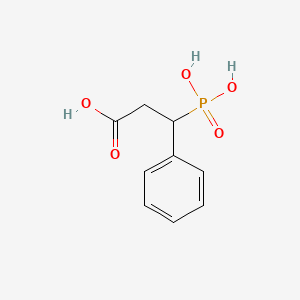
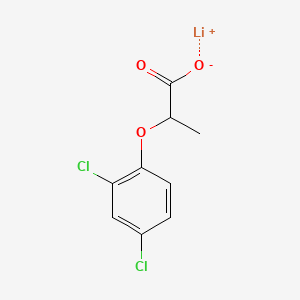
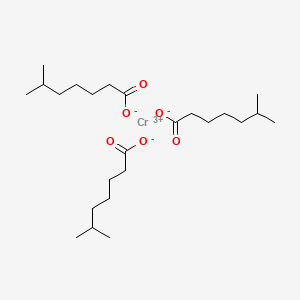
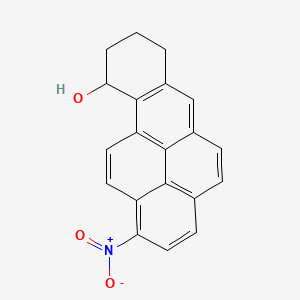

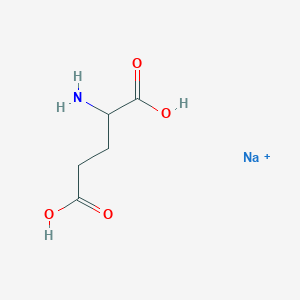
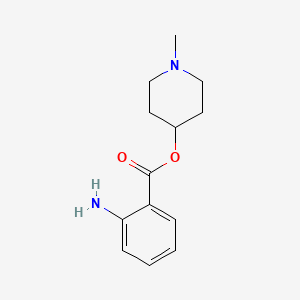
![[4-Ammonio-2-hydroxyphenyl]ammonium sulfate](/img/structure/B12657352.png)
![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
